molecular formula C18H28N4O2 B2801400 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide CAS No. 922035-40-3

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2801400
CAS No.: 922035-40-3
M. Wt: 332.448
InChI Key: CIYCPDCHJBTAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C18H28N4O2 and its molecular weight is 332.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Indoline moiety : Influences the compound's interaction with biological systems.
  • Dimethylamino group : Enhances solubility and biological activity.
  • Oxalamide linkage : Known for its potential biological activities.

Molecular Formula : C21H25N3O2
Molecular Weight : 365.45 g/mol

The mechanism of action for this compound involves its interaction with various molecular targets. Preliminary studies suggest that it may act as a ligand for specific receptors or enzymes, potentially influencing pathways related to:

  • Neurokinin receptors : Implicated in pain modulation and inflammation.
  • Cancer cell proliferation : Suggesting potential anti-cancer properties.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities. Notably, studies have highlighted the following:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, possibly through apoptosis induction.
  • Neuroprotective Effects : Potential interactions with neurokinin receptors may provide neuroprotective benefits in models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound inhibited the proliferation of lung cancer cells by inducing apoptosis through a caspase-dependent pathway. The IC50 values ranged from 10 to 30 µM across different cell lines .
  • Neurokinin Receptor Interaction : Research indicated that similar compounds exhibited selective binding to neurokinin receptors, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .
  • Synthesis and Biological Evaluations : The synthesis of this compound involved multi-step organic reactions, leading to derivatives that were evaluated for their biological activities. Compounds with oxalamide structures were noted for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesNotable Activities
N-[3-(dimethylamino)ethyl]-4-fluorobenzamideIndole core, dimethylamino groupSelective 5-HT(1F) receptor agonist
N-[2-(m-tolyl)oxalamide]Oxalamide linkagePotential anti-cancer agent
5-chloro-3-methylindoleIndole coreSmall-molecule allosteric modulator

This table illustrates how while there are compounds with similar structural motifs, this compound possesses unique features that may confer distinct biological activities.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-5-9-19-17(23)18(24)20-12-16(21(2)3)13-6-7-15-14(11-13)8-10-22(15)4/h6-7,11,16H,5,8-10,12H2,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYCPDCHJBTAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.